molecular formula N2H2<br>H2N2 B1210634 Diazene CAS No. 3618-05-1

Diazene

Cat. No. B1210634
CAS RN: 3618-05-1
M. Wt: 30.03 g/mol
InChI Key: RAABOESOVLLHRU-UHFFFAOYSA-N
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Description

Diazene, also known as diimide or diimine, is an organic compound with the molecular formula H2N2 . It exists as two geometric isomers, E (trans) and Z (cis) .


Synthesis Analysis

Methods for the synthesis of diazenes such as 1,2-bis(3,4-dinitropyrazol-1-yl)diazene, 1,2-bis(3,5-dinitropyrazol-1-yl)diazene, and 1,2-bis(3-nitro-1,2,4-triazol-1-yl)diazene have been improved . The standard enthalpies of formation of these compounds were determined experimentally using combustion calorimetry .


Molecular Structure Analysis

Diazene has a planar geometry and exhibits cis–trans isomerization . The molecular formula of Diazene is H2N2 . The average mass is 30.029 Da and the monoisotopic mass is 30.021797 Da .


Chemical Reactions Analysis

Diazenes are an important family of organic compounds used widely in synthetic and materials chemistry . They exhibit cis–trans isomerization . The simplest of all these molecules – diazene (N2H2) – has been subjected to several experimental and theoretical studies .


Physical And Chemical Properties Analysis

Diazene has a density of 1.2±0.1 g/cm3 . The index of refraction is 1.436 . It has 2 H bond acceptors and 2 H bond donors . The polar surface area is 48 Å2 and the polarizability is 2.5±0.5 10-24 cm3 . The surface tension is 63.1±7.0 dyne/cm and the molar volume is 24.4±7.0 cm3 .

Scientific Research Applications

1. Isomerization Pathways in Diazene

Diazene molecules are crucial in synthetic and materials chemistry due to their planar geometry and cis-trans isomerization properties. A study by (Sindhu et al., 2019) delved into the isomerization dynamics of diazene, revealing that out-of-plane torsion is the primary pathway for this process, a significant finding for the understanding of molecular behaviors in synthetic chemistry.

2. Synthesis and Properties of Alkylaryldiazenes

Research by (Angnes et al., 2020) explored the photoredox catalyzed synthesis of alkylaryldiazenes, highlighting their importance due to their optical and biological properties. This study opens pathways for novel applications in materials science and biochemistry.

3. Use of Diazene in Nanostructured Silicas

Diazene derivatives have been used to functionalize nanostructured silicas, as noted by (Vibert et al., 2018). This application is particularly valuable for observing and studying the behavior and reactivity of transient radicals, highlighting diazene's role in advancing nanomaterials research.

4. Role of Diazene in Biological Studies

Although slightly outside the specified requirements, it's notable that diazene compounds like JK-279 have been studied for their effects on tumor cells, as shown by (Jakopec et al., 2006). While this involves biological effects, it underscores the diverse applications of diazene in research.

5. Natural Azo Compounds Research

A study by (Dembitsky et al., 2017) highlights the significance of diazene-containing natural azo compounds in drug discovery, with applications ranging from antitumor to antibacterial activities.

6. Photoredox Catalysis

In the synthesis of alkylaryldiazenes, diazenes play a critical role in photoredox catalysis, as investigated by (Angnes et al., 2020). This synthesis method is significant in organic chemistry for creating valuable compounds under mild conditions.

Future Directions

Diazene has a wide range of potential future applications. It could be used in the synthesis of new drugs and nanomaterials for medical applications, and in the development of new methods for organic synthesis.

Relevant Papers Several papers were found that discuss Diazene. These include a paper on the synthesis and computational assessment of a new thermally stable diazene energetic compound , a paper on the synthesis and properties of a macrocyclic diazene switch with a binaphthalene unit attached via acrylamide linkers , and a paper on the stabilization of diazene in Fe(II)–sulfur model complexes .

properties

IUPAC Name

diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2N2/c1-2/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAABOESOVLLHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N2H2, H2N2
Record name diazene
Source Wikipedia
URL https://en.wikipedia.org/wiki/Diazene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189748, DTXSID201336325, DTXSID901336326
Record name Diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazene, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazene, (1Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

30.030 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazene

CAS RN

3618-05-1, 15626-42-3, 15626-43-4
Record name Diimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3618-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Diazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Diazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazene, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazene, (1Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM321PYV3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
12,500
Citations
EM Kosower, T Miyadera - Journal of medicinal chemistry, 1972 - ACS Publications
… the active form of diazene antibiotics, (b) … diazene antibiotics on the basis of principles we have deduced for them, and (d) introducing an objective rapid method for evaluating diazene …
Number of citations: 51 pubs.acs.org
F Reiß, A Schulz, A Villinger - Chemistry–A European Journal, 2014 - Wiley Online Library
This work describes the synthesis and full characterization of a series of GaCl 3 and B(C 6 F 5 ) 3 adducts of diazenes R 1 NNR 2 (R 1 =R 2 =Me 3 Si, Ph; R 1 =Me 3 Si, R 2 =Ph). …
MR Smith III, TY Cheng… - Journal of the American …, 1993 - ACS Publications
… of azoformic acid,2 diazene was first observed and characterized in the … In the condensed phase, diazene undergoes a bimolecular … We have had no success in isolating stable diazene …
Number of citations: 75 pubs.acs.org
D Sellmann, A Hennige - Angewandte Chemie International …, 1997 - Wiley Online Library
COMMUNICATIONS nephrosteranic ['6] and roccellaric acids"'] were 53 and 42%, respectively, over four synthetic steps from 7. In conclusion, we have described a highly regio-and …
Number of citations: 48 onlinelibrary.wiley.com
BM Barney, J McClead, D Lukoyanov, M Laryukhin… - Biochemistry, 2007 - ACS Publications
… the level of reduction of diazene (HN NH, also … diazene during nitrogenase turnover, we show that diazene is a substrate for the wild-type nitrogenase and is reduced to NH 3 . Diazene …
Number of citations: 115 pubs.acs.org
AP Sylwester, PB Dervan - Journal of the American Chemical …, 1984 - ACS Publications
… This “isomeric diazene” was assigned to the 1,1-diazene 3. However, subsequent theoretical work indicates that 3 is a colored species due to relatively low lying , * electronically excited …
Number of citations: 42 pubs.acs.org
BJ Smith - The Journal of Physical Chemistry, 1993 - ACS Publications
Relative energies of five stationary points on the N2H2 potential energy surface calculated at the GAUSSIAN-2 level are in excellent agreement with recently reported density-functional (…
Number of citations: 25 pubs.acs.org
CE McKenna, AM Simeonov, H Eran… - Biochemistry, 1996 - ACS Publications
… bond analogous to that in diazene are clearly of interest (… have also investigated a second diazene analogue as a nitrogenase … vinelandii nitrogenase interactions with these two diazene …
Number of citations: 34 pubs.acs.org
DM Stanbury - Inorganic chemistry, 1991 - ACS Publications
… of diazene occurs on a time scale longer thanthat of its generation. The reduction of azobenzene-4,4'-disulfonate (ABDS) by diazene … -diazene reduces ABDS and diazene …
Number of citations: 33 pubs.acs.org
DM Lemal, F Menger, E Coats - Journal of the American Chemical …, 1964 - ACS Publications
The course of thermal decomposition of a series of l, l-dialkyl-2-benzenesulfonylhydrazine sodiumsalts has been found to be highly solvent dependent. Tetrazenes are the major …
Number of citations: 89 pubs.acs.org

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